molecular formula C15H9FN2O2 B2390932 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid CAS No. 588681-44-1

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

Cat. No. B2390932
CAS RN: 588681-44-1
M. Wt: 268.247
InChI Key: CCZYDBUGWRSEGG-UHFFFAOYSA-N
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Description

“6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H9FN2O2 . It is a derivative of quinoline-4-carboxylic acid, which has been used in the coupling reaction with diamine linker .


Synthesis Analysis

The synthesis of quinoline derivatives, including “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H9FN2O2/c16-9-4-5-12-10 (7-9)11 (15 (19)20)8-14 (18-12)13-3-1-2-6-17-13/h1-8H, (H,19,20) .


Chemical Reactions Analysis

Quinoline derivatives, including “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” include a molecular weight of 268.25 . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antimicrobial Properties: Research has explored the antimicrobial potential of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid and its derivatives. Notably, compounds 1a and 1b exhibited good antimicrobial activity . Further investigations into its mechanism of action and potential applications in treating bacterial or fungal infections are warranted.

Chemical Biology

Dihydroorotate Dehydrogenase Inhibition: Analogues of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, such as brequinar sodium, have been used to inhibit dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme involved in the de novo biosynthesis of pyrimidines. Understanding the interaction of this compound with DHODH can inform drug design for cancer and autoimmune diseases .

Organic Synthesis

Versatile Building Block: The quinoline ring system in 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid makes it a valuable building block for organic synthesis. Researchers have utilized its reactivity for constructing more complex molecules, including heterocyclic compounds and pharmaceutical intermediates .

Material Science

Fluorescent Probes: Fluorinated quinoline derivatives, like 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, have been investigated as fluorescent probes. Their unique photophysical properties make them useful for imaging biological systems, studying protein-ligand interactions, and detecting specific cellular components .

Computational Chemistry

Quantum Chemical Studies: Researchers have employed computational methods to study the electronic structure, stability, and reactivity of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid. These studies provide insights into its behavior in different environments and guide further experimental investigations .

Agrochemicals

Pesticide Development: While not extensively explored, the quinoline scaffold in this compound could serve as a starting point for designing novel pesticides. Investigations into its herbicidal or insecticidal properties may yield valuable insights for agricultural applications.

Future Directions

The future directions in the research of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their biological and pharmaceutical activities . This could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

properties

IUPAC Name

6-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYDBUGWRSEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

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